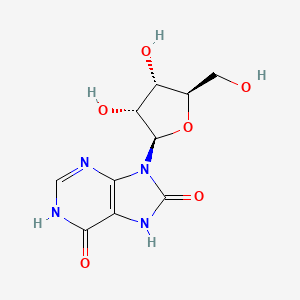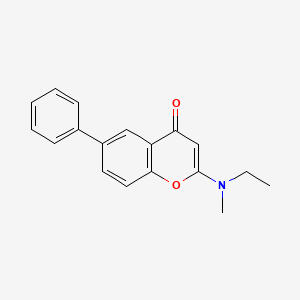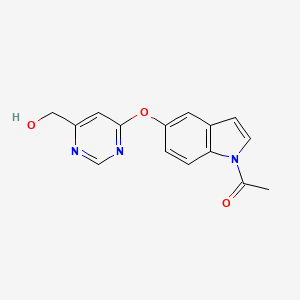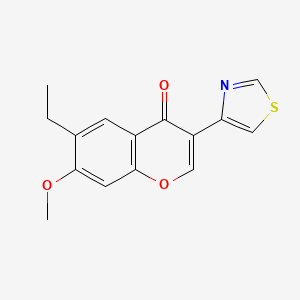![molecular formula C7H4BrClN4O B11842516 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[3,4-d]pyrimidine ring, which imparts unique chemical and biological properties
Méthodes De Préparation
The synthesis of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyrimidine precursors under acidic or basic conditions.
Introduction of bromine and chlorine substituents: Halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) are employed to introduce the bromine and chlorine atoms at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Acylation: The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with ethanoyl chloride to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine substituents can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling reactions: It can participate in coupling reactions with various partners (e.g., Suzuki coupling, Sonogashira coupling) to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, tetrahydrofuran). Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and as a building block for drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
These compounds share a similar core structure but differ in their substituents and functional groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H4BrClN4O |
|---|---|
Poids moléculaire |
275.49 g/mol |
Nom IUPAC |
1-(3-bromo-4-chloropyrazolo[3,4-d]pyrimidin-1-yl)ethanone |
InChI |
InChI=1S/C7H4BrClN4O/c1-3(14)13-7-4(5(8)12-13)6(9)10-2-11-7/h2H,1H3 |
Clé InChI |
KYPSEMXPICJSCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Nitrospiro[chroman-2,2'-indole]](/img/structure/B11842455.png)




![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)





